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Compound of Interest

Compound Name: Ethyllucidone

Cat. No.: B1151810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of the Nuclear Magnetic

Resonance (NMR) spectral data of Ethyllucidone, a C-benzylated dihydrochalcone isolated

from the roots of Lindera strychnifolia. The following sections present the tabulated ¹H and ¹³C

NMR data, key 2D NMR correlations, and standardized experimental protocols for data

acquisition.

Ethyllucidone: Structure and NMR Data
Ethyllucidone possesses a dihydrochalcone scaffold with a benzyl substituent. The complete

assignment of its proton and carbon signals is crucial for its unambiguous identification and for

the structural elucidation of related natural products.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Spectral Data for

Ethyllucidone
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 165.4

2 108.9

3 163.7

4 96.5 6.01 (s)

5 162.1

6 106.1

7 204.5

8 46.1 3.35 (t, 7.2)

9 30.2 2.95 (t, 7.2)

1' 139.1

2' 128.8 7.25 (m)

3' 128.8 7.25 (m)

4' 126.5 7.18 (t, 7.2)

5' 128.8 7.25 (m)

6' 128.8 7.25 (m)

3-OCH₃ 55.4 3.85 (s)

5-OCH₃ 55.8 3.89 (s)

6-CH₂ 21.6 3.95 (s)

Key 2D NMR Correlations for Structural Elucidation
Two-dimensional NMR spectroscopy is indispensable for the complete structural assignment of

Ethyllucidone. The key correlations from COSY (Correlation Spectroscopy) and HMBC

(Heteronuclear Multiple Bond Correlation) experiments are summarized below.

Table 2: Key COSY and HMBC Correlations for Ethyllucidone
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Proton(s) COSY Correlations (¹H-¹H) HMBC Correlations (¹H-¹³C)

H-4 (6.01) C-2, C-3, C-5, C-6

H-8 (3.35) H-9 C-7, C-9, C-1'

H-9 (2.95) H-8 C-7, C-8, C-1'

H-2', H-6' (7.25) C-4', C-6', C-1', C-2'

H-3', H-5' (7.25) C-1', C-5', C-3'

H-4' (7.18) C-2', C-6'

3-OCH₃ (3.85) C-3

5-OCH₃ (3.89) C-5

6-CH₂ (3.95) C-1, C-5, C-6

Experimental Protocols
The following protocols outline the standardized procedures for the preparation of an NMR

sample of Ethyllucidone and the acquisition of spectral data.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5 mg of purified Ethyllucidone.

Solvent Addition: Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Degassing (Optional but Recommended): For high-resolution experiments, particularly for

long acquisitions, it is advisable to degas the sample by bubbling with an inert gas (e.g.,

argon or nitrogen) for a few minutes to remove dissolved oxygen, which can interfere with

NMR measurements.

Capping: Securely cap the NMR tube.
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NMR Data Acquisition
Instrument: Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.

Software: TopSpin 3.x (or equivalent).

Temperature: 298 K.

¹H NMR Spectroscopy:

Pulse Program: zg30

Number of Scans (NS): 16

Dummy Scans (DS): 4

Acquisition Time (AQ): 3.99 s

Recycle Delay (D1): 1.0 s

Spectral Width (SWH): 12.0 ppm

Transmitter Offset (O1P): 6.0 ppm

¹³C NMR Spectroscopy:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans (NS): 1024

Dummy Scans (DS): 4

Acquisition Time (AQ): 1.8 s

Recycle Delay (D1): 2.0 s

Spectral Width (SWH): 240 ppm

Transmitter Offset (O1P): 120 ppm
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2D COSY Spectroscopy:

Pulse Program: cosygpqf

Number of Scans (NS): 2

Dummy Scans (DS): 16

Increments in F1: 256

Acquisition Time (AQ): 0.21 s

Recycle Delay (D1): 1.5 s

Spectral Width (SWH) in F1 and F2: 10 ppm

2D HMBC Spectroscopy:

Pulse Program: hmbcgpndqf

Number of Scans (NS): 4

Dummy Scans (DS): 16

Increments in F1: 256

Acquisition Time (AQ): 0.21 s

Recycle Delay (D1): 1.5 s

Spectral Width (SWH) in F2: 10 ppm

Spectral Width (SWH) in F1: 220 ppm

Long-range Coupling Delay (D6): 62.5 ms (optimized for ⁸JCH = 8 Hz)

Data Processing
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All acquired spectra should be processed using appropriate NMR software (e.g., MestReNova,

TopSpin).

Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) data.

Phase Correction: Manually or automatically correct the phase of the spectra.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Reference the spectra to the TMS internal standard (δ = 0.00 ppm for ¹H and

¹³C).

Peak Picking and Integration (¹H): Identify and integrate all proton signals.

Peak Picking (¹³C and 2D): Identify the chemical shifts of all carbon and correlation signals.

Visualizing NMR Data Interpretation
The following diagrams illustrate the workflow of NMR data analysis and the key correlations

used in the structural elucidation of Ethyllucidone.
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General workflow for NMR data acquisition and analysis.
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Key HMBC and COSY correlations for Ethyllucidone.

To cite this document: BenchChem. [Application Notes and Protocols for the NMR Spectral
Interpretation of Ethyllucidone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1151810#ethyllucidone-nmr-spectral-data-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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